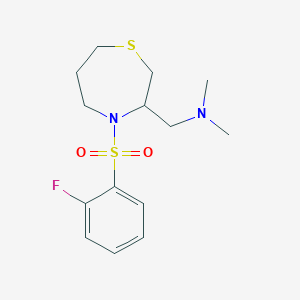

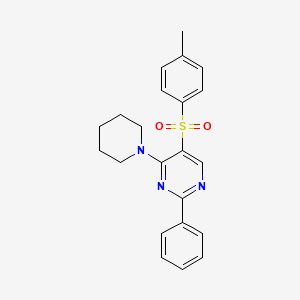

1-(4-((2-fluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

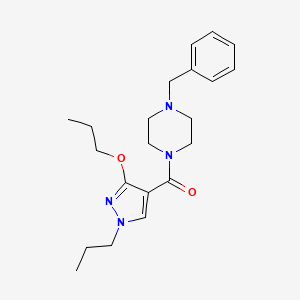

The compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, a sulfonyl group, and a dimethylamino group. The sulfonyl group is a key functional group in sulfone compounds, which are known for their versatility in organic synthesis . The fluorophenyl group is a common motif in many biologically active molecules .

Chemical Reactions Analysis

Sulfones, such as this compound, can participate in various chemical reactions. For example, they can undergo Pd-catalysed Suzuki–Miyaura type reactions . They can also react with thiols in covalently reversible reactions .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonists

Compounds structurally related to "1-(4-((2-fluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine" have been explored as neurokinin-1 (NK1) receptor antagonists, suitable for both intravenous and oral clinical administration. These antagonists are significant for their potential applications in treating emesis and depression due to their high affinity and long central duration of action. One such compound demonstrated solubility in water of >100 mg/mL, indicating its potential for diverse clinical applications (Harrison et al., 2001).

Fluorescent Molecular Probes

The structural motif of sulfonyl and dimethylamino groups in compounds is beneficial in developing fluorescent solvatochromic dyes. These dyes, due to their "push-pull" electron transfer system, show strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes. Such probes can be utilized to study various biological events and processes, offering tools for biological research and imaging applications (Diwu et al., 1997).

Synthesis of Novel Substituted Benzothiazepines

Research into the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group demonstrates the utility of these compounds in medicinal chemistry. The process involves reactions with 2-aminobenzenethiol, facilitated by ZnO nanoparticles and pyridine, indicating the potential for creating a range of pharmacologically active compounds. This synthesis route underscores the importance of sulfonyl-containing compounds in drug development and organic chemistry (Chhakra et al., 2019).

Antimicrobial Activity

The sulfonyl moiety, as part of various chemical structures, has been linked to antimicrobial activity. For instance, synthesized derivatives have been screened for antibacterial and antifungal activities, showcasing the broad spectrum of potential applications in developing new antimicrobials. These studies highlight the role of sulfonyl-containing compounds in addressing resistance to existing antibiotics and the need for new therapeutic agents (Ghorab et al., 2017).

Material Science Applications

In materials science, sulfonyl groups are integral to developing high-performance polymers with specific properties, such as low dielectric constants, high thermal stability, and transparency. These polymers are valuable for applications in electronics, coatings, and as membrane materials for fuel cells, demonstrating the versatility of sulfonyl-containing compounds beyond biological applications (Vora et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(2-fluorophenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O2S2/c1-16(2)10-12-11-20-9-5-8-17(12)21(18,19)14-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILSRNGKKIDBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2-fluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

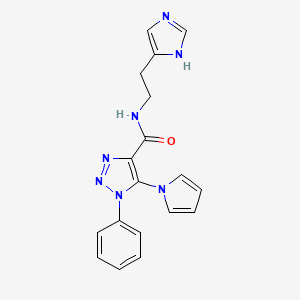

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

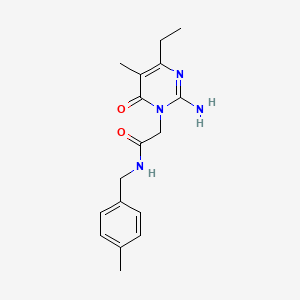

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

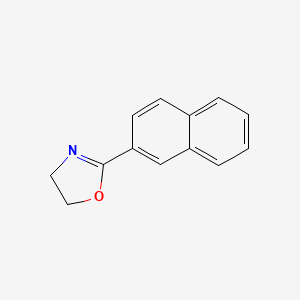

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)